2-Methylsulfanylmethyl-piperazine
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Overview
Description
2-((Methylthio)methyl)piperazine is an organic compound that features a piperazine ring substituted with a methylthio group. Piperazine derivatives are widely recognized for their diverse biological activities and are often incorporated into pharmaceutical compounds due to their ability to enhance the pharmacokinetic properties of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylthio)methyl)piperazine typically involves the reaction of piperazine with methylthiomethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the methylthiomethyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 2-((Methylthio)methyl)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions: 2-((Methylthio)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding piperazine.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperazine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-((Methylthio)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-((Methylthio)methyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
N-Methylpiperazine: A derivative with a methyl group on the nitrogen atom.
N-Ethylpiperazine: A derivative with an ethyl group on the nitrogen atom
Uniqueness: 2-((Methylthio)methyl)piperazine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C6H14N2S |
---|---|
Molecular Weight |
146.26 g/mol |
IUPAC Name |
2-(methylsulfanylmethyl)piperazine |
InChI |
InChI=1S/C6H14N2S/c1-9-5-6-4-7-2-3-8-6/h6-8H,2-5H2,1H3 |
InChI Key |
MQXPHUDNQJRGRA-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1CNCCN1 |
Origin of Product |
United States |
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